L-Cysteic acid structurally resembles the amino acid L-aspartate. This similarity allows it to act as a competitive inhibitor of the bacterial aspartate-alanine antiporter (AspT) . This protein transports aspartate across the bacterial cell membrane, and L-cysteic acid's inhibition helps researchers study aspartate metabolism and its role in bacterial physiology.
L-Cysteic acid's unique structure with a hydrophilic head group and a hydrophobic tail makes it a potential building block for the development of novel surfactants . These molecules can have various applications in areas like detergency, drug delivery, and material science. Research is ongoing to explore the potential of L-cysteic acid-based surfactants and their properties.
L-Cysteic acid shares similarities with cysteine sulfinic acid, a naturally occurring neuromodulator in the brain. This property allows researchers to use L-cysteic acid as a tool to investigate the function of cysteine sulfinic acid receptors, which are involved in excitatory neurotransmission . By studying how L-cysteic acid interacts with these receptors, scientists can gain insights into their role in brain function and potential therapeutic targets for neurological disorders.
L-Cysteic acid monohydrate is a sulfonic amino acid, specifically the monohydrate form of L-cysteic acid, with the chemical formula . It is characterized by the presence of a sulfonic acid group, which distinguishes it from its precursor, L-cysteine. This compound is typically found as a white to off-white powder and is odorless in nature . L-Cysteic acid is known for its role in various biochemical processes, including its function as a substrate in metabolic pathways and its involvement in protein synthesis.
L-Cysteic acid exhibits significant biological activity. It is recognized as an endogenous metabolite and plays a critical role in cellular metabolism. The compound has been implicated in neurotransmission processes and may influence the synthesis of proteins and peptides due to its amino acid structure . Furthermore, it has been studied for its potential neuroprotective effects and its ability to modulate oxidative stress within cells.
The synthesis of L-cysteic acid monohydrate can be achieved through several methods:
L-Cysteic acid monohydrate has diverse applications across various fields:
Studies on the interactions of L-cysteic acid have shown that it can influence various biochemical pathways. For instance, it has been noted to interact with neurotransmitter systems, potentially affecting mood and cognitive functions. Additionally, research indicates that it may modulate oxidative stress responses by interacting with reactive oxygen species within cells .
L-Cysteic acid monohydrate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
L-Cysteine | Contains a thiol group; precursor to L-cysteic acid. | |
Cystine | Dimer of cysteine; forms disulfide bonds. | |
Taurine | Contains a sulfonic group; involved in bile salt formation. | |
Homocysteine | Intermediate in methionine metabolism; linked to cardiovascular health issues. |
L-Cysteic acid monohydrate is unique due to its sulfonic acid group, which distinguishes it from other amino acids and contributes to its specific biological activities and applications in research and medicine. Its ability to participate in oxidation-reduction reactions further enhances its relevance in biochemical studies compared to similar compounds.
L-Cysteic acid monohydrate is a sulfur-containing amino acid derivative with the molecular formula C₃H₉NO₆S, consisting of L-cysteic acid (C₃H₇NO₅S) with one molecule of water of crystallization [1] [2]. The compound has a molecular weight of 187.17 g/mol and represents the fully oxidized form of the amino acid L-cysteine [3] [4].
The structural formula can be written as HO₃SCH₂CH(NH₂)CO₂H·H₂O, where the sulfonic acid group (-SO₃H) is attached to the β-carbon of the amino acid backbone [1] [4]. In its crystalline form, L-cysteic acid monohydrate exists as a zwitterion, with the carboxylic acid group deprotonated (-COO⁻) and the amino group protonated (-NH₃⁺) [5] [2].
The molecular structure features three key functional groups:
The compound also contains one chiral center at the α-carbon, giving it stereochemical properties characteristic of L-amino acids [2] [6]. The IUPAC name for L-cysteic acid monohydrate is (2R)-2-amino-3-sulfopropanoic acid hydrate (1:1) [7] [8].
Property | Value |
---|---|
Molecular Formula | C₃H₉NO₆S |
Linear Formula | HO₃SCH₂CH(NH₂)CO₂H·H₂O |
Molecular Weight | 187.17 g/mol |
IUPAC Name | (2R)-2-amino-3-sulfopropanoic acid hydrate (1:1) |
CAS Number | 23537-25-9 |
InChI Key | PCPIXZZGBZWHJO-DKWTVANSSA-N |
L-Cysteic acid monohydrate appears as a white to off-white crystalline solid or powder at room temperature [9] [1]. The compound has a high melting point, with reported values ranging from 253.0-254.5°C to 267°C with decomposition, indicating its thermal stability up to this temperature range [9] [31].
The crystal structure of L-cysteic acid monohydrate reveals that it forms bi-layers of L-cysteic acid molecules separated by water molecules [25]. These water molecules form hydrogen bond donor interactions with the bi-layers above and below, creating a layered hydrate structure that contributes to the compound's physical stability [25] [26].
The density of L-cysteic acid monohydrate is approximately 1.775 g/cm³, reflecting its compact crystalline structure [13] [31]. When stored under normal conditions (room temperature in a sealed container), the compound is stable and can be maintained without special precautions beyond protection from moisture [13] [24].
Physical examination of the crystals shows they have a definite crystalline form, though the specific crystal system has not been extensively characterized in the literature [9] [25]. The compound is non-volatile and does not have a characteristic odor [9].
Physical Property | Description/Value |
---|---|
Appearance | White to off-white crystalline powder or solid |
Melting Point | 253.0-267°C (with decomposition) |
Density | 1.775 g/cm³ |
Crystal Structure | Layered hydrate with bi-layers of L-cysteic acid molecules |
Stability at Room Temperature | Stable, combustible |
Form | Solid, crystalline |
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the molecular structure and environment of L-cysteic acid monohydrate [10] [12]. Both proton (¹H) and carbon (¹³C) NMR have been used to characterize this compound.
In ¹H NMR analysis, L-cysteic acid monohydrate shows characteristic signals corresponding to its structural features [10] [37]. The methylene protons (-CH₂-) adjacent to the sulfonic acid group typically appear as a multiplet in the range of 3.0-3.2 ppm [10]. The α-hydrogen attached to the chiral carbon appears as a multiplet at approximately 3.8-4.0 ppm due to coupling with the adjacent methylene and amino protons [10] [37].
The amino group protons (-NH₃⁺) in the zwitterionic form show a broad signal that can be observed in the range of 7.5-8.5 ppm, though this signal is often affected by exchange processes and may appear broadened or shifted depending on pH and solvent conditions [37] [34]. The water of crystallization typically appears as a singlet around 4.7-5.0 ppm, though this can vary based on the degree of hydrogen bonding and exchange [10].
¹³C NMR spectroscopy of L-cysteic acid monohydrate reveals three primary carbon signals [35] [37]:
Solid-state ¹⁷O NMR studies have also been conducted on L-cysteic acid monohydrate to investigate sulfonate jump dynamics and hydrogen bonding effects in the crystal lattice [12]. These studies have provided insights into the activation barriers for SO₃⁻ jumps in the crystal structure, which are influenced by hydrogen bonding interactions [12] [26].
Mass spectrometry (MS) provides important information about the molecular weight and fragmentation pattern of L-cysteic acid monohydrate [2] [10]. The compound typically loses its water of crystallization during the ionization process, so the observed molecular ion peak corresponds to the anhydrous form (C₃H₇NO₅S, MW: 169.17) [2].
In electron impact (EI) mass spectrometry, L-cysteic acid shows a molecular ion peak [M]⁺ at m/z 169, corresponding to the anhydrous form [2] [19]. Common fragmentation patterns include:
In electrospray ionization (ESI) mass spectrometry, which is a softer ionization technique, the compound typically shows:
Collision cross-section measurements from ion mobility studies have provided additional structural information, with reported values of:
These measurements help characterize the three-dimensional structure and conformation of the molecule in the gas phase [19].
Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of L-cysteic acid monohydrate, helping to identify functional groups and structural features [16] [22].
In the infrared spectrum, L-cysteic acid monohydrate exhibits several characteristic absorption bands [16] [19]:
Raman spectroscopy complements IR spectroscopy by providing information about symmetric vibrations that may be weak or inactive in IR [22]. The Raman spectrum of L-cysteic acid monohydrate shows characteristic bands for:
Terahertz spectroscopy has also been applied to study the low-frequency vibrational modes of similar compounds, providing information about intermolecular interactions and crystal lattice vibrations [16]. These studies help understand the hydrogen bonding network and molecular packing in the crystalline state [16] [22].
L-Cysteic acid monohydrate demonstrates distinct solubility characteristics that are important for its handling and applications [3] [17]. The compound is highly soluble in water, with reported solubility values of approximately 37 mg/mL (197.68 mM) at 25°C [17] [18]. This high water solubility is attributed to the presence of both the hydrophilic sulfonic acid group and the zwitterionic amino acid structure [17] [3].
The water solubility is enhanced by the compound's ability to form hydrogen bonds through its multiple functional groups, including the sulfonic acid, carboxylic acid, and amino groups [17] [26]. These groups can interact with water molecules through hydrogen bonding, facilitating dissolution [26].
In contrast to its high water solubility, L-cysteic acid monohydrate shows poor solubility in most organic solvents [3] [18]. It is practically insoluble in alcohols such as ethanol and methanol, as well as in non-polar solvents like diethyl ether, chloroform, and hexane [17] [3]. This solubility profile is typical of amino acids and their derivatives, which tend to be more soluble in polar solvents than in non-polar ones [3].
The pH of the solution significantly affects the solubility of L-cysteic acid monohydrate due to its zwitterionic nature [17] [26]. At its isoelectric point, the compound has minimal solubility, while solubility increases at both higher and lower pH values as the molecule becomes either negatively or positively charged [26].
Solvent | Solubility at 25°C |
---|---|
Water | 37 mg/mL (197.68 mM) |
Ethanol | Insoluble |
Methanol | Slightly soluble |
Diethyl ether | Insoluble |
Chloroform | Insoluble |
Hexane | Insoluble |
DMSO | 37-45 mg/mL (197.68-240.42 mM) |
L-Cysteic acid monohydrate exhibits good stability under normal storage conditions but can undergo various degradation processes under specific conditions [9] [21]. Understanding these stability characteristics and degradation pathways is essential for proper handling and storage of the compound [21].
Under standard conditions (room temperature, dry environment), L-cysteic acid monohydrate is stable and can be stored for extended periods without significant degradation [9] [13]. The compound is described as "stable" and "combustible" in material safety data sheets, indicating its relative stability under normal conditions [9].
Thermal stability studies indicate that L-cysteic acid monohydrate begins to decompose at temperatures above its melting point (253-267°C) [9] [31]. Thermogravimetric analysis (TGA) would typically show an initial weight loss corresponding to the release of the water of crystallization, followed by decomposition of the organic structure at higher temperatures [16] [31].
The primary degradation pathways for L-cysteic acid monohydrate include:
Dehydration: Loss of the water of crystallization occurs at elevated temperatures, converting the monohydrate to the anhydrous form [25] [31].
Decarboxylation: At higher temperatures, the compound can undergo decarboxylation to form carbon dioxide and a sulfur-containing derivative [21] [28].
Oxidative degradation: Under oxidizing conditions, further oxidation of the sulfonic acid group may occur, though this is limited since the sulfonic acid already represents a highly oxidized state of sulfur [21].
Reduction: Under reducing conditions, the sulfonic acid group can be reduced to form intermediates such as L-cysteinesulfinic acid or even L-cysteine under strong reducing conditions [21].
Photodegradation: Exposure to UV light can lead to the formation of free radicals, particularly affecting the sulfur-containing functional group [21] [28].
Studies on similar compounds have shown that in aqueous solutions, L-cysteic acid can participate in various reactions, including serving as a substrate for certain enzymes or undergoing further transformations in the presence of reactive oxygen species [21]. The stability in solution is pH-dependent, with greater stability observed at neutral pH compared to strongly acidic or basic conditions [21] [13].
L-Cysteic acid monohydrate possesses a single chiral center at the α-carbon atom, resulting in distinct stereochemical and optical properties [2] [30]. The compound belongs to the L-series of amino acids, corresponding to the (R)-configuration according to the Cahn-Ingold-Prelog priority rules [30] [2].
The stereochemical designation of L-cysteic acid monohydrate is (R)-2-amino-3-sulfopropanoic acid hydrate, reflecting the absolute configuration at the chiral center [2] [31]. This stereochemistry is important for its biological recognition and interactions in biochemical systems [30].
L-Cysteic acid monohydrate exhibits optical activity due to its chiral nature, rotating plane-polarized light [1] [29]. The specific optical rotation [α]D at 20°C has been reported as +7.5° to +8.0° (c = 5% in water) [1] [32]. This positive rotation is characteristic of the L-enantiomer and serves as an important parameter for assessing the purity and identity of the compound [29] [33].
The optical properties of L-cysteic acid monohydrate are influenced by:
Concentration: The observed rotation is directly proportional to the concentration of the solution, as described by the specific rotation formula [29] [32].
Solvent: The nature of the solvent can affect the observed rotation, with water being the standard solvent for measuring the optical rotation of L-cysteic acid monohydrate [32] [33].
Temperature: The optical rotation can vary with temperature, hence the standard reporting at 20°C [1] [33].
pH: Changes in pH can affect the ionization state of the functional groups, potentially influencing the optical rotation [33].
Wavelength: The specific rotation is typically measured using the sodium D line (589 nm), but can vary at different wavelengths [32] [33].
The crystal structure of L-cysteic acid monohydrate also contributes to its optical properties, with the arrangement of molecules in the crystal lattice affecting how light interacts with the bulk material [25] [28]. X-ray crystallographic studies have shown that L-cysteic acid monohydrate crystallizes in a chiral space group, preserving the chirality of the individual molecules in the crystal structure [25] [28].
Optical Property | Value |
---|---|
Specific Rotation [α]D^20 | +7.5° to +8.0° (c = 5% in H₂O) |
Absolute Configuration | R |
Chirality Designation | L |
Chiral Carbon | α-carbon (C-2) |